molecular formula C9H9NO2 B3055935 3,4-Dimethylbenzo[d]oxazol-2(3h)-one CAS No. 67932-16-5

3,4-Dimethylbenzo[d]oxazol-2(3h)-one

Cat. No.: B3055935
CAS No.: 67932-16-5
M. Wt: 163.17 g/mol
InChI Key: ULQRIOFGHSHNEV-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with an oxazole ring, with two methyl groups attached at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylbenzo[d]oxazol-2(3H)-one can be achieved through various methods. One common approach involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. For instance, the reaction of 2-amino-4,5-dimethylphenol with phosgene or triphosgene can yield the desired benzoxazole compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole scaffold .

Scientific Research Applications

3,4-Dimethylbenzo[d]oxazol-2(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in inflammatory processes or interfere with the replication of viral genomes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylbenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological properties. The presence of methyl groups at the 3 and 4 positions can enhance its stability and modify its interaction with biological targets compared to other benzoxazole derivatives .

Properties

IUPAC Name

3,4-dimethyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-4-3-5-7-8(6)10(2)9(11)12-7/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQRIOFGHSHNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517423
Record name 3,4-Dimethyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67932-16-5
Record name 3,4-Dimethyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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